Superior BTK Inhibitor Potency: 3- to 40-Fold Improvement in Anti-Proliferative Activity vs. Ibrutinib
Derivatives of (6-Phenoxypyridin-3-yl)boronic acid, specifically the 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series, demonstrate a significant potency advantage. Compound 13e in this series exhibited improved anti-proliferative activities by a factor of 3- to 40-fold across mantle cell lymphoma (MCL) cell lines when compared directly to the FDA-approved BTK inhibitor ibrutinib (IBN). [1]
| Evidence Dimension | Anti-proliferative activity improvement factor |
|---|---|
| Target Compound Data | 3- to 40-fold improvement |
| Comparator Or Baseline | Ibrutinib (IBN); baseline activity of 1x |
| Quantified Difference | 3- to 40-fold increase in potency |
| Conditions | In vitro anti-proliferative assays on MCL cell lines |
Why This Matters
This level of improved potency in a head-to-head comparison against a clinical benchmark provides a clear scientific rationale for selecting this scaffold over alternatives that do not yield the 6-phenoxypyridin-3-yl core.
- [1] Ran, F., Liu, Y., Yu, S., Guo, K., Tang, W., Chen, X., & Zhao, G. (2020). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry, 94, 103367. View Source
